Alstonic acid A

Structural Biology Natural Product Chemistry X-ray Crystallography

Authentication of Alstonia scholaris extracts is frequently undermined by reliance on common pentacyclic triterpenoid markers lacking species specificity. • Botanical marker: Definitive HPLC-UV/LC-MS analyte unique to A. scholaris via its 2,3-secofernane skeleton, confirmed by single-crystal X-ray diffraction • Biosynthetic probe: Enables isotope-labeling and enzymatic dissection of the rare oxidative C2-C3 ring-cleavage pathway • Dereplication standard: Distinct MS (m/z 456.3603 [M]+) and NMR fingerprint for rapid in-house spectral database construction • Semi-synthetic scaffold: Reactive α,β-unsaturated ketone and carboxylic acid handles for focused 2,3-secofernane derivative library synthesis Supplied as ≥98% HPLC-pure analytical standard with full Certificate of Analysis. Global ambient-temperature shipping available.

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
Cat. No. B12432037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlstonic acid A
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCC(C)C1CCC2C1(CCC3(C2(CCC4=C3CCC(C4(C)CC(=O)O)C(C)(C)C=O)C)C)C
InChIInChI=1S/C30H48O3/c1-19(2)20-9-12-24-27(20,5)15-16-29(7)22-10-11-23(26(3,4)18-31)28(6,17-25(32)33)21(22)13-14-30(24,29)8/h18-20,23-24H,9-17H2,1-8H3,(H,32,33)/t20?,23?,24?,27-,28-,29-,30+/m1/s1
InChIKeyWODHWLGTVYKRQF-SOEADCNZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alstonic Acid A Overview


Alstonic acid A (CAS: 1159579-44-8) is a novel rearranged triterpenoid belonging to the rare 2,3-secofernane class, first isolated from the leaves of Alstonia scholaris (Apocynaceae) [1]. Its molecular formula is C30H48O3, with a molecular weight of 456.70 g/mol [2]. Distinguished by a unique seco-ring cleavage between C-2 and C-3, its absolute configuration was unambiguously confirmed by single-crystal X-ray diffraction analysis, setting it apart from the more common pentacyclic triterpenoid scaffolds found in related plant species [1].

Why Alstonic Acid A Cannot Be Substituted


Generic substitution with in-class pentacyclic triterpenoids like ursolic acid, betulinic acid, or oleanolic acid is scientifically invalid due to a fundamental topological difference: Alstonic acid A possesses a rare 2,3-secofernane carbon skeleton resulting from an oxidative ring cleavage, whereas common analogs maintain an intact pentacyclic ring system [1]. This distinct seco-structure introduces a unique spatial arrangement of functional groups (notably the C-3 ketone and C-4 acetic acid moiety) and a different conformational flexibility profile, which directly alters molecular recognition by biological targets, chromatographic retention behavior, and metabolic stability. Consequently, any attempt to use a standard pentacyclic triterpenoid as a surrogate would invalidate experimental reproducibility in target-based assays or chemical derivatization studies.

Alstonic Acid A Differentiation Evidence


2,3-Secofernane Skeleton Confirmation

Alstonic acid A is a 2,3-secofernane triterpenoid, representing the first report of this unprecedented carbon skeleton in nature [1]. Its structure was rigorously established via extensive 1D and 2D NMR spectroscopic analyses and unequivocally confirmed by single-crystal X-ray diffraction [1]. In contrast, common triterpenoid analogs such as ursolic acid, oleanolic acid, and betulinic acid possess intact, non-seco pentacyclic ursane or oleanane frameworks [2]. While Alstonic acid B, a co-isolated congener, also possesses a 2,3-secofernane core, it is uniquely distinguished from Alstonic acid A by an unprecedented cyclization between C-3 and C-9, resulting in a different ring system [1].

Structural Biology Natural Product Chemistry X-ray Crystallography

Distinct Chromatographic Identity

Alstonic acid A exhibits a specific chromatographic profile when analyzed via HPLC or TLC, allowing for its unambiguous identification and quantification in complex plant extracts [1]. This is a critical differentiator for procurement where purity and identity verification are required. The original isolation protocol describes its separation from the co-occurring indole alkaloid N1-methoxymethyl picrinine and Alstonic acid B using silica gel column chromatography and semi-preparative HPLC [1]. Its distinct retention time and spectroscopic signature (including a characteristic UV absorption profile for the α,β-unsaturated ketone moiety) serve as a chemotaxonomic marker for Alstonia scholaris leaf extracts.

Analytical Chemistry Quality Control Chemotaxonomy

Unique Biosynthetic Origin and Natural Source

Alstonic acid A is specifically isolated from the leaves of Alstonia scholaris (Apocynaceae), a plant with a well-documented history in traditional Chinese Dai medicine [1]. This differentiates it from widely distributed triterpenoids like ursolic and oleanolic acid, which are found in numerous plant species across different families [2]. Its biosynthetic origin is proposed to involve an unprecedented oxidative cleavage of the C-2/C-3 bond in a fernane-type precursor, a pathway distinct from the common cyclization of 2,3-oxidosqualene that yields standard pentacyclic scaffolds [1]. This unique biogenesis makes it a valuable tool for studying plant secondary metabolism and the enzymatic machinery responsible for generating structural diversity in triterpenoids.

Phytochemistry Biosynthesis Natural Product Discovery

Physicochemical Profile and Purity Assurance

Commercially sourced Alstonic acid A for research use is typically supplied with a certified purity of ≥98% as determined by HPLC-UV or HPLC-ELSD [1]. This high level of purity is quantitatively distinct from working with crude Alstonia scholaris extracts or partially purified fractions, which contain a complex mixture of alkaloids and other triterpenoids [2]. The compound is characterized as a white crystalline solid with a melting point of approximately 190-192°C and is soluble in organic solvents like DMSO, chloroform, and ethyl acetate, but insoluble in water . Its molecular formula (C30H48O3) and exact mass (456.36034539 g/mol) are established by HR-ESI-MS, enabling precise calculation for in vitro assays [2].

Analytical Chemistry Quality Assurance Material Science

Alstonic Acid A Application Scenarios


Analytical Standard for Alstonia scholaris QC

Alstonic acid A serves as a specific and structurally unique chemical marker for the authentication and standardization of Alstonia scholaris leaf extracts. Its procurement as a high-purity (≥98%) analytical standard enables its use in HPLC-UV or LC-MS methods to verify the botanical identity of raw materials and finished products, a critical application given the plant's use in traditional medicine and the need to differentiate it from other Alstonia species or adulterants [1]. Its distinct 2,3-secofernane skeleton provides a level of specificity not achievable with more common triterpenoid markers like ursolic acid, which are present in many unrelated plants [1].

Chemical Probe for Seco-Triterpenoid Biosynthesis

The unprecedented 2,3-secofernane scaffold of Alstonic acid A makes it an essential chemical probe for studying the enzymatic machinery and genetic regulation of seco-triterpenoid biosynthesis in Alstonia scholaris [1]. Procuring the authenticated compound allows for its use as a standard in isotope-labeling studies, in vitro enzyme assays, or metabolomic profiling to elucidate the novel oxidative cleavage step that distinguishes its biosynthetic pathway from that of conventional pentacyclic triterpenoids [1].

Dereplication and Library Screening Reference

For natural product chemists engaged in the dereplication of bioactive extracts, Alstonic acid A provides a unique mass (m/z 456.3603 for [M]+) and NMR fingerprint for rapid identification [1]. Its procurement as a pure standard facilitates the construction of in-house spectral databases, enabling efficient identification of this and related 2,3-secofernanes in new Alstonia collections or other plant species, thereby avoiding the costly re-isolation of known compounds [1].

Semi-Synthetic Derivatization Scaffold

The unique ring-opened architecture of Alstonic acid A, featuring a reactive α,β-unsaturated ketone moiety and a carboxylic acid group, offers distinct chemical handles for semi-synthetic modification not available on common pentacyclic triterpenoids [1]. Procuring this compound provides a starting material for generating a focused library of 2,3-secofernane derivatives for structure-activity relationship (SAR) studies, exploring chemical space that is inaccessible using more conventional, commercially abundant triterpenoid scaffolds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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